molecular formula C12H11NO4S B066464 Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate CAS No. 159730-73-1

Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate

Cat. No.: B066464
CAS No.: 159730-73-1
M. Wt: 265.29 g/mol
InChI Key: KXVNMLGGASMUOZ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate is a chemical compound with the molecular formula C12H11NO4S It is a derivative of benzo[B]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate typically involves the nitration of 6-methylbenzo[B]thiophene-2-carboxylate followed by esterification. One common method involves the following steps:

    Nitration: The starting material, 6-methylbenzo[B]thiophene-2-carboxylate, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.

    Esterification: The resulting nitro compound is then esterified using ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to complete the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 6-methyl-5-aminobenzo[B]thiophene-2-carboxylate.

    Substitution: Various substituted benzo[B]thiophene derivatives depending on the nucleophile used.

    Oxidation: 6-carboxy-5-nitrobenzo[B]thiophene-2-carboxylate.

Scientific Research Applications

Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylate form. The sulfur atom in the thiophene ring can interact with various biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate can be compared with other benzo[B]thiophene derivatives:

    Ethyl 5-nitrobenzo[B]thiophene-2-carboxylate: Lacks the methyl group at the 6-position, which may affect its electronic properties and reactivity.

    Ethyl 6-methylbenzo[B]thiophene-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl 6-methyl-5-aminobenzo[B]thiophene-2-carboxylate: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

The presence of both the nitro and methyl groups in this compound makes it unique, providing a balance of electronic effects and steric hindrance that can be exploited in various applications.

Properties

IUPAC Name

ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-3-17-12(14)11-6-8-5-9(13(15)16)7(2)4-10(8)18-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNMLGGASMUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443820
Record name Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-73-1
Record name Benzo[b]thiophene-2-carboxylic acid, 6-methyl-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159730-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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